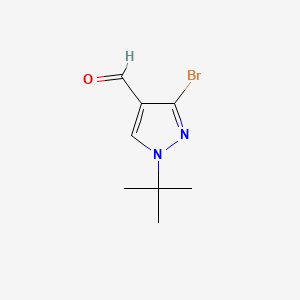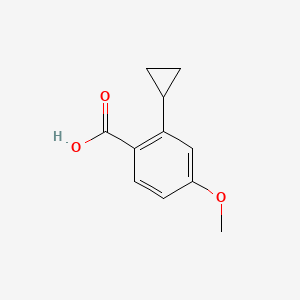![molecular formula C11H7FN2O B13626094 2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)
2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde is a chemical compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde typically involves the following steps:
Fluorination: The introduction of the fluorine atom at the 2’ position can be achieved through various fluorination methods. One common approach is the reaction of 3,3’-bipyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Formylation: The formyl group can be introduced at the 5 position using a Vilsmeier-Haack reaction. This involves the reaction of the fluorinated bipyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: 2’-Fluoro-[3,3’-bipyridine]-5-carboxylic acid.
Reduction: 2’-Fluoro-[3,3’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学研究应用
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including ligands for metal coordination complexes.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. The fluorine atom and formyl group influence the electronic properties of the bipyridine ring, affecting its binding affinity and reactivity. In biological applications, its mechanism may involve interactions with specific proteins or nucleic acids, modulating their function.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, lacking the fluorine and formyl groups.
4,4’-Bipyridine: Another bipyridine isomer with different electronic properties.
2’-Fluoro-3,3’-bipyridine: Similar to 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde but without the formyl group.
Uniqueness
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both the fluorine atom and the formyl group, which impart distinct electronic and steric properties. These modifications enhance its utility in various applications, particularly in the design of novel ligands and functional materials.
属性
分子式 |
C11H7FN2O |
|---|---|
分子量 |
202.18 g/mol |
IUPAC 名称 |
5-(2-fluoropyridin-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O/c12-11-10(2-1-3-14-11)9-4-8(7-15)5-13-6-9/h1-7H |
InChI 键 |
IUPWEULHBSLORJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)F)C2=CN=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
![9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13626017.png)

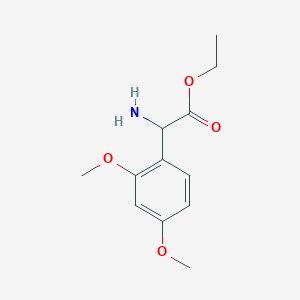
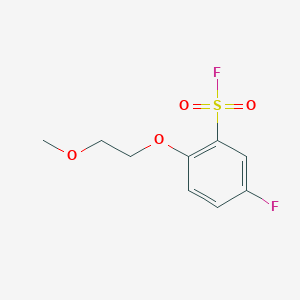
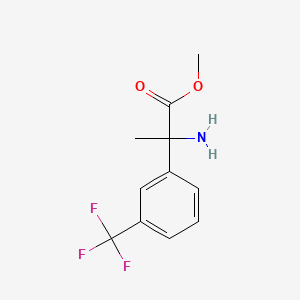
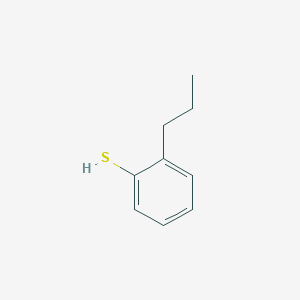
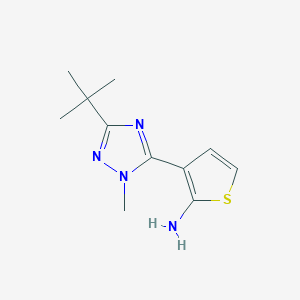
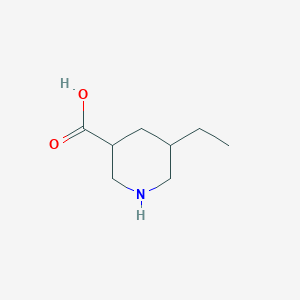
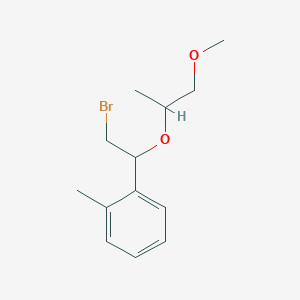
![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)
